4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Overview
Description
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C12H10N6 and a molecular weight of 238.25 g/mol . This compound is known for its unique structure, which includes a triazole ring substituted with amino and pyridyl groups.
Mechanism of Action
Target of Action
The primary target of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, also known as 3,5-di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine, is iron (II) ions . The compound reacts with iron (II) ions to form one-dimensional iron (II) spin-crossover compounds .
Mode of Action
The compound interacts with its target, iron (II) ions, through a process known as spin-crossover . This is a type of electronic transition where the spin state of the iron (II) ion changes. The compound forms a complex with the iron (II) ions, resulting in a change in the spin state of the iron (II) ions .
Biochemical Pathways
The spin-crossover process it induces can influence the magnetic properties of the iron (ii) ions . This could potentially affect various biochemical processes that rely on the magnetic properties of iron.
Result of Action
The primary result of the action of this compound is the formation of one-dimensional iron (II) spin-crossover compounds . These compounds have unique magnetic properties due to the change in the spin state of the iron (II) ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the formation of the iron (II) spin-crossover compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Coordination Reactions: It forms complexes with transition metals such as iron(II) and cobalt(II), resulting in spin-crossover compounds.
Substitution Reactions:
Common Reagents and Conditions
Iron(II) Sulfate: Used in coordination reactions to form spin-crossover compounds.
CoCl2·6H2O and KSCN: Used to form mononuclear complexes and coordination frameworks.
Major Products
Iron(II) Spin-Crossover Compounds: Formed through coordination with iron(II) sulfate.
Mononuclear Complexes: Formed with cobalt(II) chloride and potassium thiocyanate.
Scientific Research Applications
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Amino-4H-1,2,4-triazole
- 3-Amino-1,2,4-triazole
Uniqueness
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is unique due to its ability to form spin-crossover complexes with transition metals, a property not commonly observed in similar compounds. This makes it particularly valuable in the development of advanced materials with tunable electronic and magnetic properties .
Properties
IUPAC Name |
3,5-dipyridin-2-yl-1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKXLULSZZZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341225 | |
Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-88-1 | |
Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole with transition metals?
A: this compound typically acts as a N,N'-bidentate chelating ligand, coordinating to transition metals through the two pyridyl nitrogen atoms. This forms a five-membered chelate ring with the metal center. [, ]
Q2: How does the choice of axial ligands influence the spin state of iron(II) complexes with abpt?
A: Research demonstrates that the spin state of iron(II) in abpt complexes can be modulated by the axial ligands. While chloride as an axial ligand leads to high-spin iron(II) complexes, pyridine as an axial ligand results in low-spin iron(II) complexes. []
Q3: Can you describe the crystal structure of a simple abpt complex?
A: In the complex bis(this compound)diaquanickel(II) bis(perchlorate), the nickel(II) ion is coordinated by two abpt ligands in a bidentate fashion and two water molecules, forming a distorted octahedral geometry. []
Q4: What role do hydrogen bonds play in the crystal packing of abpt complexes?
A: Hydrogen bonds are crucial in the supramolecular assembly of abpt complexes. For instance, in bis(this compound)diaquairon(II) bis(1,1,3,3-tetracyano-2-methylsulfanylpropenide), O-H...N and N-H...N hydrogen bonds involving water molecules and abpt nitrogen atoms create a three-dimensional network. []
Q5: How does abpt influence the magnetic properties of transition metal complexes?
A: The magnetic properties of abpt complexes vary depending on the metal ion and overall structure. For example, a copper(II) complex with abpt and malonate ligands displays weak antiferromagnetic interaction, while a copper(II) complex with abpt and squarate ligands exhibits weak ferromagnetic intrachain interaction. []
Q6: Can abpt be utilized in the synthesis of coordination polymers?
A: Yes, abpt has been successfully incorporated into coordination polymers. Research shows the formation of a one-dimensional iron(II) spin-crossover compound with abpt and pentacyanidonitrosylferrate(II) that exhibits thermochromism and spin-transition near room temperature. []
Q7: Does the type of bridging polycyanidometallate affect the spin-transition critical temperature in iron(II) spin-crossover materials containing abpt?
A: Research suggests that the spin-transition critical temperature (Tc) in these systems is influenced by the specific dianionic polycyanidometallate used. The observed trend for Tc is as follows: [Fe(CN)5(NO)]2- < [Pt(CN)6]2- < [Ni(CN)4]2- ≈ [Pd(CN)4]2- ≈ [Pt(CN)4]2-. []
Q8: What is known about the molecular structure of this compound?
A: In its crystalline form, this compound exhibits a near-planar structure. The central triazole ring is slightly out of plane with the two pyridyl rings. Intramolecular N—H⋯N hydrogen bonds contribute to the molecule's stability. []
Q9: Have there been any studies exploring the potential for dinuclear iron(II) complexes with abpt?
A: Yes, researchers have synthesized dinuclear iron(II) complexes utilizing abpt. These complexes feature doubly triazole-bridged iron(II) centers that remain in a high-spin state across a wide temperature range (4-300 K) and exhibit weak antiferromagnetic coupling. []
Q10: What challenges are associated with controlling the products formed in reactions between iron(II) and abpt ligands?
A: Synthesizing iron(II) complexes with desired structures using abpt presents challenges. For instance, attempts to isolate specific dinuclear iron(II) complexes with abpt and pyridine ligands have proven unsuccessful, highlighting the need for further research in controlling reaction outcomes. []
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